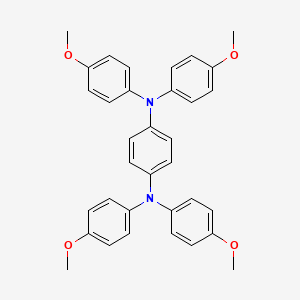
N~1~,N~1~,N~4~,N~4~-Tetrakis(4-methoxyphenyl)benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~4~,N~4~-Tetrakis(4-methoxyphenyl)benzene-1,4-diamine: is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of four methoxyphenyl groups attached to a benzene-1,4-diamine core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~4~,N~4~-Tetrakis(4-methoxyphenyl)benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with 4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K~2~CO~3~). The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N1,N~1~,N~4~,N~4~-Tetrakis(4-methoxyphenyl)benzene-1,4-diamine can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: It can participate in electrophilic substitution reactions, where the methoxy groups can be replaced by other substituents. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents.
Major Products:
Oxidation: Quinone derivatives
Reduction: Corresponding amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
N~1~,N~1~,N~4~,N~4~-Tetrakis(4-methoxyphenyl)benzene-1,4-diamine is utilized in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes
Properties
CAS No. |
173072-40-7 |
|---|---|
Molecular Formula |
C34H32N2O4 |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
1-N,1-N,4-N,4-N-tetrakis(4-methoxyphenyl)benzene-1,4-diamine |
InChI |
InChI=1S/C34H32N2O4/c1-37-31-17-9-27(10-18-31)35(28-11-19-32(38-2)20-12-28)25-5-7-26(8-6-25)36(29-13-21-33(39-3)22-14-29)30-15-23-34(40-4)24-16-30/h5-24H,1-4H3 |
InChI Key |
TXWHKSPUCZONIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















